![molecular formula C23H21ClN2O4S B14205654 N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide CAS No. 827576-84-1](/img/structure/B14205654.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is a chemical compound with the molecular formula C23H21ClN2O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide typically involves multiple steps, including the formation of intermediate compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide involves its interaction with specific molecular targets, such as cPLA2α. By inhibiting this enzyme, the compound reduces the release of arachidonic acid from phospholipids, thereby decreasing the production of pro-inflammatory mediators like prostaglandins and leukotrienes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{4-[(2-Benzoylphenyl)amino]sulfonyl}phenyl-4-chlorobutanamide: Shares a similar structure but with an amino group instead of a sulfamoyl group.
4-Chlorobutanamide derivatives: Various derivatives with different substituents on the phenyl ring.
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide is unique due to its specific combination of functional groups, which confer its inhibitory activity against cPLA2α. This makes it a valuable compound for research into anti-inflammatory therapies .
Eigenschaften
CAS-Nummer |
827576-84-1 |
|---|---|
Molekularformel |
C23H21ClN2O4S |
Molekulargewicht |
456.9 g/mol |
IUPAC-Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]-4-chlorobutanamide |
InChI |
InChI=1S/C23H21ClN2O4S/c24-16-6-11-22(27)25-18-12-14-19(15-13-18)31(29,30)26-21-10-5-4-9-20(21)23(28)17-7-2-1-3-8-17/h1-5,7-10,12-15,26H,6,11,16H2,(H,25,27) |
InChI-Schlüssel |
MIPBNBQWYKSGGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


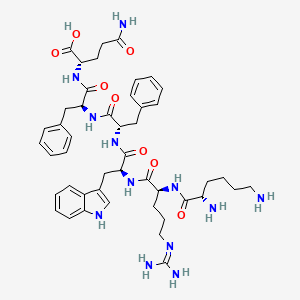

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)
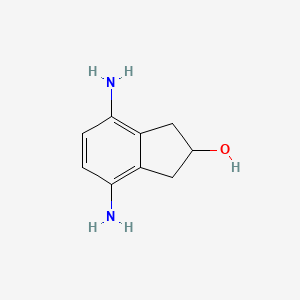
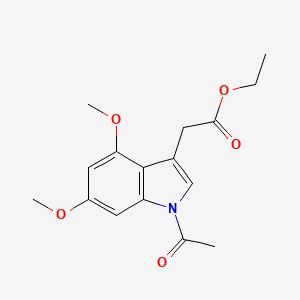
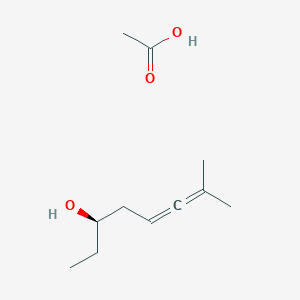
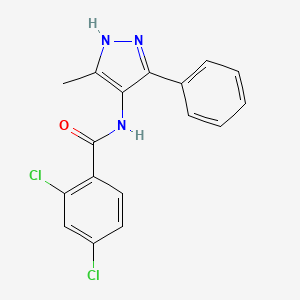

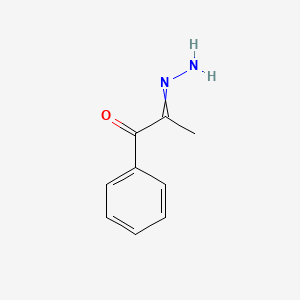
![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

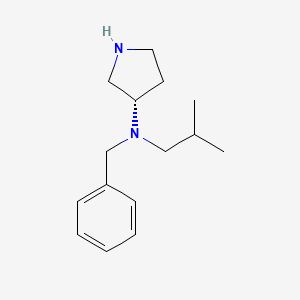
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
